1-[3-(1H-indol-3-yl)propanoyl]piperidine-4-carboxylic acid
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Overview
Description
1-[3-(1H-indol-3-yl)propanoyl]piperidine-4-carboxylic acid is a complex organic compound that features an indole moiety linked to a piperidine ring via a propanoyl group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(1H-indol-3-yl)propanoyl]piperidine-4-carboxylic acid typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the Propanoyl Group: The indole derivative is then reacted with a propanoyl chloride in the presence of a base such as pyridine to form the 3-(1H-indol-3-yl)propanoyl intermediate.
Formation of the Piperidine Ring: The final step involves the reaction of the 3-(1H-indol-3-yl)propanoyl intermediate with piperidine-4-carboxylic acid under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[3-(1H-indol-3-yl)propanoyl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the propanoyl chain can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The indole ring can participate in electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in acetic acid.
Major Products
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of 1-[3-(1H-indol-3-yl)propanol]piperidine-4-carboxylic acid.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
1-[3-(1H-indol-3-yl)propanoyl]piperidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[3-(1H-indol-3-yl)propanoyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets in biological systems. The indole moiety can bind to various receptors and enzymes, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific biological context and the compound’s structural modifications.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
1-(1H-indol-3-yl)ethanone: A simpler indole derivative used in organic synthesis.
Piperidine-4-carboxylic acid: A key intermediate in the synthesis of various piperidine derivatives.
Uniqueness
1-[3-(1H-indol-3-yl)propanoyl]piperidine-4-carboxylic acid is unique due to its combination of the indole and piperidine moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in different fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-[3-(1H-indol-3-yl)propanoyl]piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c20-16(19-9-7-12(8-10-19)17(21)22)6-5-13-11-18-15-4-2-1-3-14(13)15/h1-4,11-12,18H,5-10H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNPZNMOWWOKEGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)CCC2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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